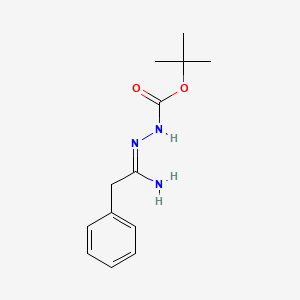
tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate, also known as TBEPH, is a synthetic compound that is used in a variety of applications. It is a derivative of hydrazinecarboxylate and is composed of an amide group, an aromatic ring, and a tert-butyl group. TBEPH has a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TBEPH.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Mcl-1 Antagonists : Bhat et al. (2019) synthesized tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and similar compounds as possible Mcl-1 antagonists. They confirmed the trans-nature of the double bond in these compounds and performed theoretical calculations that showed good compliance with experimental data. Molecular docking suggested moderate binding efficiency of the compounds against Mcl-1 protein (Bhat et al., 2019).
Solvent Effects and Electron Transfer
- Charge Transfer Bands of Nitrogen-Centered Intervalence Compounds : Nelsen et al. (2001) studied the solvent effects on charge transfer bands of nitrogen-centered intervalence compounds, including tert-butyl-3-phenyl-2,3-diazabicyclo[2.2.2]octyl-containing units. They found that solvent reorganization energy played a significant role in these effects (Nelsen et al., 2001).
Biological and Insecticidal Activity
- Insect Growth Regulators : Oikawa et al. (1994) studied the larvicidal activity of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines against the rice stem borer. They found that the hydrophobicity of substituents was generally favorable, but the bulkiness was unfavorable in certain positions (Oikawa et al., 1994).
Polymer Chemistry
- Fluorinated Polyimides : Yang et al. (2006) synthesized novel fluorinated polyimides using a tert-butyl-containing diamine monomer. These polymers exhibited good solubility, tensile strength, and thermal stability, with potential applications in materials science (Yang et al., 2006).
Synthetic Chemistry
- Versatile Reagent for Alcohol Conversion : Brosse et al. (2000) developed an efficient method for converting alcohols to substituted hydrazines using N-tert-butoxycarbonylaminophthalimide. This method could be significant for various synthetic chemistry applications (Brosse et al., 2000).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate involves the reaction of tert-butyl carbazate with 2-phenylacetaldehyde followed by reduction with sodium borohydride.", "Starting Materials": [ "tert-butyl carbazate", "2-phenylacetaldehyde", "sodium borohydride", "methanol", "chloroform", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbazate in methanol and add 2-phenylacetaldehyde. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction with hydrochloric acid and extract the product with chloroform.", "Step 4: Wash the organic layer with sodium hydroxide solution and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and purify the product by column chromatography to obtain tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate." ] } | |
CAS RN |
159016-22-5 |
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl N-[(E)-(1-amino-2-phenylethylidene)amino]carbamate |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-15-11(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17) |
InChI Key |
OFHSGIRZKLLPRM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(\CC1=CC=CC=C1)/N |
SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine](/img/structure/B1311471.png)

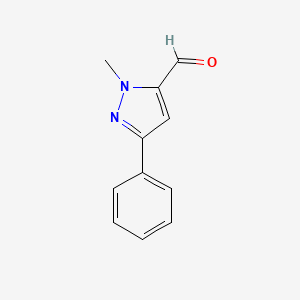
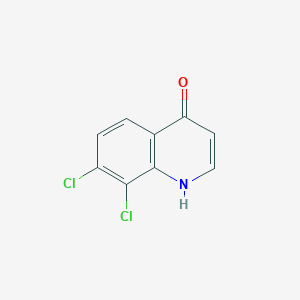
![Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1311483.png)
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1311486.png)
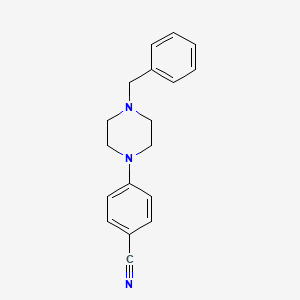

![Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-](/img/structure/B1311509.png)
![Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-](/img/structure/B1311510.png)
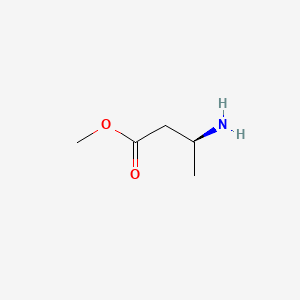
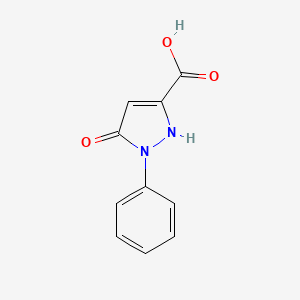
![Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride](/img/structure/B1311526.png)
![1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride](/img/structure/B1311530.png)